molecular formula C8HI4NO2 B12844445 4,5,6,7-Tetraiodoisoindoline-1,3-dione CAS No. 74586-42-8

4,5,6,7-Tetraiodoisoindoline-1,3-dione

Cat. No.: B12844445
CAS No.: 74586-42-8
M. Wt: 650.72 g/mol
InChI Key: DJXKYAHHHYONOY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetraiodoisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of four iodine atoms attached to the isoindoline ring. Isoindoline-1,3-dione derivatives are significant in various fields due to their biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetraiodoisoindoline-1,3-dione typically involves the iodination of isoindoline-1,3-dione. One common method is the reaction of isoindoline-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetraiodoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoindoline derivatives .

Scientific Research Applications

4,5,6,7-Tetraiodoisoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its iodine content, which is useful in imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetraiodoisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrachloroisoindoline-1,3-dione: Similar structure but with chlorine atoms instead of iodine.

    4,5,6,7-Tetrabromoisoindoline-1,3-dione: Contains bromine atoms instead of iodine.

    4,5,6,7-Tetrafluoroisoindoline-1,3-dione: Fluorine atoms replace iodine in this compound.

Uniqueness

4,5,6,7-Tetraiodoisoindoline-1,3-dione is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and enhance its ability to participate in specific types of chemical reactions, making it valuable for various applications .

Properties

CAS No.

74586-42-8

Molecular Formula

C8HI4NO2

Molecular Weight

650.72 g/mol

IUPAC Name

4,5,6,7-tetraiodoisoindole-1,3-dione

InChI

InChI=1S/C8HI4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)

InChI Key

DJXKYAHHHYONOY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1I)I)I)I)C(=O)NC2=O

Origin of Product

United States

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